molecular formula C28H22O4 B12216774 SBFI-26 free acid

SBFI-26 free acid

Cat. No.: B12216774
M. Wt: 422.5 g/mol
InChI Key: NVOKBONTLOAJKA-TYPLQMOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SBFI-26 free acid is a selective and competitive inhibitor of fatty acid binding proteins, specifically fatty acid binding protein 5 and fatty acid binding protein 7. This compound has demonstrated significant potential in suppressing cell proliferation, migration, and invasion, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

SBFI-26 free acid is synthesized through a series of chemical reactions involving the binding of the compound to the canonical ligand-binding pocket of fatty acid binding protein 5. The synthesis involves the use of various reagents and conditions to achieve the desired purity and efficacy .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

SBFI-26 free acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced activity and selectivity for fatty acid binding proteins.

Scientific Research Applications

SBFI-26 free acid has a wide range of scientific research applications, including:

Mechanism of Action

SBFI-26 free acid exerts its effects by binding to the canonical ligand-binding pocket of fatty acid binding protein 5 and fatty acid binding protein 7. This binding inhibits the activity of these proteins, leading to a reduction in cell proliferation, migration, and invasion. The compound also increases intracellular reactive oxygen species levels, which contributes to its apoptotic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to SBFI-26 free acid include:

Uniqueness

This compound is unique in its high selectivity and competitive inhibition of fatty acid binding protein 5 and fatty acid binding protein 7. Its ability to significantly suppress cell proliferation and induce apoptosis sets it apart from other similar compounds .

Biological Activity

SBFI-26 free acid, a selective inhibitor of fatty acid binding proteins (FABPs), particularly FABP5 and FABP7, has garnered attention for its significant biological activities, especially in the context of pain modulation and potential therapeutic applications in various diseases. This article delves into the compound's biological activity, including its mechanisms, effects on nociception and inflammation, and implications in cancer treatment.

  • Molecular Formula : C28_{28}H22_{22}O4_{4}
  • Molecular Weight : 422.47 g/mol
  • CAS Number : 1541207-06-0

SBFI-26 functions primarily as a competitive inhibitor of FABP5 and FABP7. The compound binds to the ligand-binding pockets of these proteins, disrupting their ability to transport endocannabinoids such as anandamide (AEA). This inhibition leads to increased levels of AEA in the brain, which is associated with anti-nociceptive and anti-inflammatory effects.

Key Binding Affinities

ProteinKi (µM)
FABP50.9
FABP70.4

Anti-Nociceptive Activity

Research has demonstrated that SBFI-26 exhibits significant anti-nociceptive properties. In murine models, administration of SBFI-26 (20 mg/kg) resulted in:

  • Reduction in Carrageenan-Induced Thermal Hyperalgesia : The compound significantly alleviated pain responses associated with inflammatory stimuli.
  • Decrease in Paw Edema : SBFI-26 effectively reduced inflammation as evidenced by decreased swelling in treated mice.

These findings were corroborated by studies showing that SBFI-26 elevated brain levels of AEA while not affecting locomotor activity or body temperature, suggesting a targeted analgesic effect without systemic side effects .

Anti-Inflammatory Effects

The compound's ability to inhibit FABPs also translates into notable anti-inflammatory effects. In vitro studies have shown that SBFI-26 can reduce the secretion of pro-inflammatory cytokines in various cell types, indicating its potential utility in treating inflammatory conditions .

Multiple Myeloma Treatment

A recent study explored the effects of SBFI-26 on multiple myeloma (MM) cells. The compound was tested alongside other FABP inhibitors and demonstrated:

  • Dose-Dependent Decrease in Cell Viability : At concentrations of 50 µM, SBFI-26 led to a reduction in cell numbers across multiple MM cell lines.
  • Impact on Mitochondrial Function : Treated cells exhibited decreased oxygen consumption rates, indicating impaired metabolic function which could contribute to reduced cell proliferation .

Prostate Cancer

In another investigation focused on castration-resistant prostate cancer (CRPC), SBFI-26 was shown to significantly suppress tumor growth and metastasis in vivo. Key findings included:

  • Reduced Tumor Volume : Mice treated with SBFI-26 exhibited a marked decrease in tumor size compared to control groups.
  • Inhibition of Cell Migration and Invasion : The compound effectively diminished the migratory capabilities of PC3-M cells, underscoring its potential as an anti-metastatic agent .

Properties

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

(2R,4R)-3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C28H22O4/c29-27(30)25-23(19-11-3-1-4-12-19)26(24(25)20-13-5-2-6-14-20)28(31)32-22-17-9-15-18-10-7-8-16-21(18)22/h1-17,23-26H,(H,29,30)/t23-,24-,25?,26?/m1/s1

InChI Key

NVOKBONTLOAJKA-TYPLQMOASA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C([C@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.